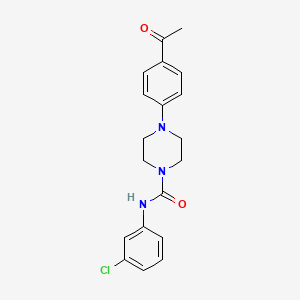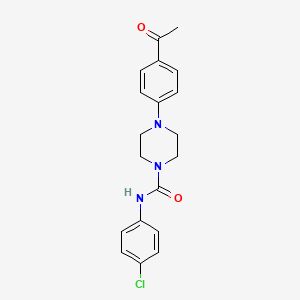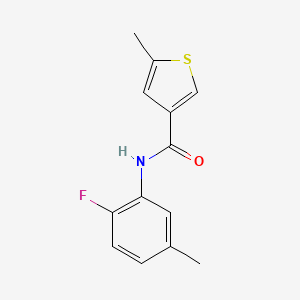
6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as BRD-7880, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of 6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it has been suggested to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of pro-inflammatory cytokines in immune cells. Furthermore, it has been found to enhance the activity of the immune system by increasing the production of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide. One potential direction is the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Furthermore, the development of more efficient synthesis methods and formulations could enhance its potential for clinical use.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-proliferative activity against cancer cell lines, and has shown promising results in preclinical studies for the treatment of glioblastoma, a type of brain cancer. In addition, it has been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory bowel disease. Furthermore, it has been investigated for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O/c1-14-4-2-5-15(10-14)22-13-20(19-11-16(24)8-9-21(19)27-22)23(28)26-18-7-3-6-17(25)12-18/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBMPCAKVMISDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160727 | |
| Record name | 6-Bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide | |
CAS RN |
438215-98-6 | |
| Record name | 6-Bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438215-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265262.png)
![ethyl 5-ethyl-2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4265265.png)

![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4265278.png)



![1-(4-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4265315.png)
![propyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265328.png)
![isopropyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265333.png)
![6-bromo-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265335.png)
![6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265343.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide](/img/structure/B4265351.png)
